molecular formula C21H16ClN3O2S B11609960 3-amino-N-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11609960
M. Wt: 409.9 g/mol
InChI Key: ZDHLTMYGDDJYNT-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thieno[2,3-b]pyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, chlorophenyl, and methoxyphenyl groups

Preparation Methods

The synthesis of 3-amino-N-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine ring.

    Substitution reactions:

    Final coupling: The final step involves coupling the substituted thieno[2,3-b]pyridine with a carboxamide group to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-amino-N-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-amino-N-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-amino-N-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Pyridine derivatives: Compounds with a pyridine core and various substituents can have similar chemical and biological properties.

    Carboxamide derivatives: These compounds contain a carboxamide group and can exhibit similar reactivity and biological activities.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

3-amino-N-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H16ClN3O2S/c1-27-15-8-2-12(3-9-15)17-11-10-16-18(23)19(28-21(16)25-17)20(26)24-14-6-4-13(22)5-7-14/h2-11H,23H2,1H3,(H,24,26)

InChI Key

ZDHLTMYGDDJYNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N

Origin of Product

United States

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